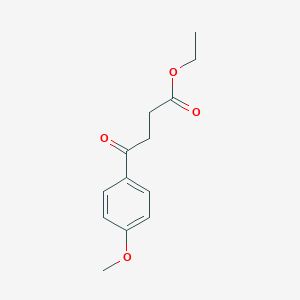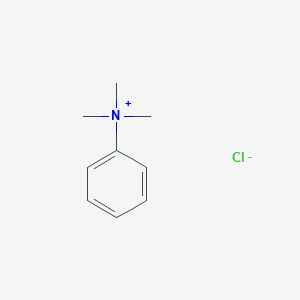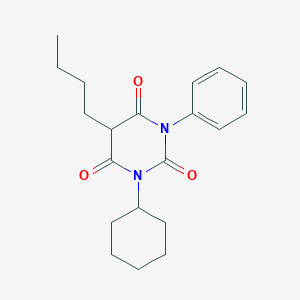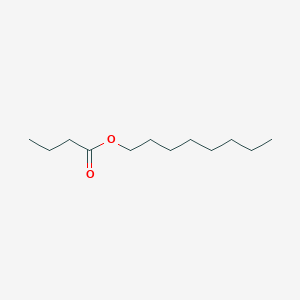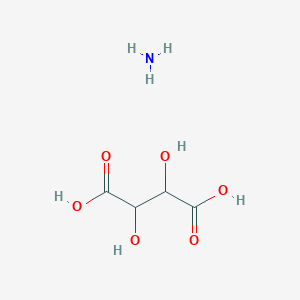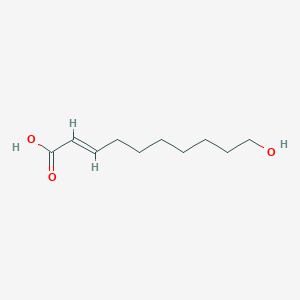
Ácido 10-hidroxi-2-decenoico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, royal jelly acid is used as a precursor for synthesizing various bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
Biologically, royal jelly acid is known to promote the growth and differentiation of neural stem cells. It has been studied for its potential in neurogenesis and neuroprotection .
Medicine
In medicine, royal jelly acid exhibits anti-tumor, anti-inflammatory, and immunomodulatory properties. It is being researched for its potential in treating various conditions, including cancer and neurodegenerative diseases .
Industry
Industrially, royal jelly acid is used in cosmetics and skincare products due to its anti-aging and skin-regenerating properties. It is also explored for its potential in food preservation due to its antimicrobial activity .
Mecanismo De Acción
El ácido de jalea real ejerce sus efectos a través de diversos objetivos y vías moleculares. Promueve la neurogénesis al activar la vía PI3K/Akt, que es crucial para la supervivencia y el crecimiento celular. Sus efectos antiinflamatorios están mediados por la inhibición de las citoquinas proinflamatorias y la vía NF-κB .
Análisis Bioquímico
Biochemical Properties
10-Hydroxy-2-decenoic acid has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it promotes neurogenesis of neural stem/progenitor cells, which are capable of differentiating into neurons, astrocytes, or oligodendrocytes . It also exhibits anti-inflammatory, antioxidant, and gut microbiota modulation activities .
Cellular Effects
10-Hydroxy-2-decenoic acid has significant effects on various types of cells and cellular processes. It has been shown to alleviate lipopolysaccharide-induced intestinal mucosal injury in chickens . It also exhibits anti-inflammatory activity in human colon cancer cells and has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .
Molecular Mechanism
10-Hydroxy-2-decenoic acid exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the NF-κB pathway, which is primarily in response to prototypical pro-inflammatory cytokines . It also enhances glucose metabolism via the PI3K/AKT signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, 10-Hydroxy-2-decenoic acid has been shown to have long-term effects on cellular function. For example, it has been found to significantly reduce the biofilm viability and effectively eradicate mature biofilms .
Dosage Effects in Animal Models
The effects of 10-Hydroxy-2-decenoic acid vary with different dosages in animal models. For instance, it has been shown to reduce fasting blood glucose and increase insulin levels in diabetic mice when administered at a dosage of 100 mg per kg body weight .
Metabolic Pathways
10-Hydroxy-2-decenoic acid is involved in various metabolic pathways. It has been shown to enhance glucose metabolism via the PI3K/AKT signaling pathway in high-fat-diet/streptozotocin induced type 2 diabetic mice .
Transport and Distribution
It has been shown to be transported and distributed effectively in animal models when administered orally .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido 10-hidroxi-2-decenoico normalmente implica la condensación aldólica de derivados de ácido decanoico. Un método común incluye la reacción de ácido 10-hidroxidodecanoico con acetaldehído en condiciones básicas para formar el producto deseado. La reacción se suele llevar a cabo en presencia de una base fuerte como el hidróxido de sodio a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de ácido de jalea real se basa principalmente en la extracción de la jalea real. El proceso implica la recolección de jalea real de colonias de abejas, seguida de la purificación mediante técnicas como la extracción con disolventes, la cristalización y la cromatografía para aislar el ácido 10-hidroxi-2-decenoico .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido de jalea real sufre diversas reacciones químicas, entre ellas:
Oxidación: Puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción del doble enlace puede producir ácidos grasos saturados.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución para formar ésteres o éteres.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: La hidrogenación catalítica con paladio sobre carbón es un método típico.
Sustitución: Los cloruros de ácido o los anhídridos se utilizan a menudo para reacciones de esterificación.
Productos principales
Oxidación: Ácido 10-oxo-2-decenoico.
Reducción: Ácido 10-hidroxidodecanoico.
Sustitución: Diversos ésteres y éteres dependiendo de los sustituyentes utilizados.
Aplicaciones de la investigación científica
Química
En química, el ácido de jalea real se utiliza como precursor para sintetizar diversos compuestos bioactivos. Su estructura única lo convierte en un intermedio valioso en la síntesis orgánica .
Biología
Biológicamente, se sabe que el ácido de jalea real promueve el crecimiento y la diferenciación de las células madre neurales. Se ha estudiado por su potencial en la neurogénesis y la neuroprotección .
Medicina
En medicina, el ácido de jalea real exhibe propiedades antitumorales, antiinflamatorias e inmunomoduladoras. Se está investigando por su potencial en el tratamiento de diversas afecciones, incluidos el cáncer y las enfermedades neurodegenerativas .
Industria
Industrialmente, el ácido de jalea real se utiliza en cosméticos y productos para el cuidado de la piel debido a sus propiedades antienvejecimiento y regeneradoras de la piel. También se está explorando por su potencial en la conservación de alimentos debido a su actividad antimicrobiana .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 10-hidroxidodecanoico: Un análogo saturado del ácido de jalea real.
Ácido 2-decenoico: Carece del grupo hidroxilo presente en el ácido de jalea real.
Ácido 10-oxo-2-decenoico: Una forma oxidada del ácido de jalea real.
Singularidad
El ácido de jalea real es único debido a su configuración específica de hidroxilo y doble enlace, que confiere actividades biológicas distintas no observadas en sus análogos. Su capacidad para promover la neurogénesis y sus propiedades antiinflamatorias son particularmente notables .
Propiedades
IUPAC Name |
(E)-10-hydroxydec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBZHVUGQROELI-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC/C=C/C(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045504 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14113-05-4 | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxydecenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14113-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-10-Hydroxy-2-decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-10-Hydroxy-2-decenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-HYDROXYDECENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



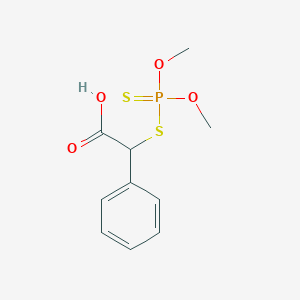
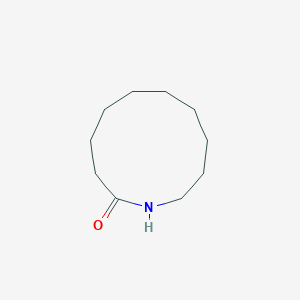
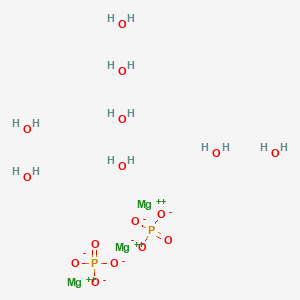
![Octadecyl 3-[[3-(dodecyloxy)-3-oxopropyl]thio]propionate](/img/structure/B87046.png)
